

# Application of ATP-Red 1 in 3D Cell Culture and Spheroids

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## Compound of Interest

Compound Name: ATP-Red 1

Cat. No.: B560525

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## Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research as they more accurately recapitulate the complex cellular interactions and microenvironment of in vivo tissues compared to traditional 2D monolayers.[1] A critical parameter for assessing cell viability, proliferation, and response to therapeutic agents in these models is the intracellular concentration of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3] **ATP-Red 1** is a fluorescent probe that selectively and rapidly responds to intracellular ATP concentrations, offering a valuable tool for monitoring cellular metabolic activity in living cells.[4] This document provides detailed application notes and protocols for the use of **ATP-Red 1** in 3D cell culture and spheroids.

**ATP-Red 1** is a membrane-permeable, multisite-binding switchable fluorescent probe. Its mechanism involves a conformational change upon binding to ATP, which breaks the covalent bonds between boron and ribose, leading to a ring-opening process and a significant increase in fluorescence intensity. This probe primarily localizes to the mitochondria, the main site of ATP production, and exhibits high selectivity for ATP over other nucleotides and cellular components.

## Data Presentation

Table 1: Properties and Performance of **ATP-Red 1**

Property	Value	Reference
Excitation Wavelength (max)	510 nm / 570 nm	
Emission Wavelength (max)	590 nm / 585 nm	
Solvent for Stock Solution	DMSO	
Recommended Stock Concentration	10 mM	
Recommended Working Concentration	1-10 $\mu$ M	
Fluorescence Increase with 5 mM ATP	5.6-fold	
Fluorescence Increase with 10 mM ATP	18.1-fold	
Time to Response	Within 20 seconds	
Cellular Localization	Mitochondria	

Note: The quantitative data on fluorescence increase is based on in vitro buffer solutions and may vary in cellular and 3D culture environments.

## Experimental Protocols

### I. Spheroid Formation

A variety of methods can be employed for the generation of spheroids, including the use of non-adherent plates, hanging drop cultures, or microfluidic devices. The choice of method will depend on the cell type, experimental goals, and available resources. Below is a general protocol for spheroid formation using non-adherent U-bottom plates.

Materials:

- Appropriate cell culture medium
- Sterile PBS

- Trypsin-EDTA
- Non-adherent U-bottom 96-well plates
- Single-cell suspension of desired cell line

Protocol:

- Harvest cells from a 2D culture when they are in a logarithmic growth phase, ensuring a healthy, single-cell suspension. For clumpy cell lines, passing the suspension through a 40  $\mu\text{m}$  cell strainer is recommended.
- Perform a cell count to determine the cell concentration.
- Prepare a dilution of the cell suspension in the appropriate culture medium to achieve the desired seeding density. The optimal seeding density to form spheroids of a suitable size needs to be determined empirically for each cell line but typically ranges from 1,000 to 10,000 cells per well.
- Dispense 100-200  $\mu\text{L}$  of the cell suspension into each well of the non-adherent U-bottom 96-well plate.
- Centrifuge the plate at a low speed (e.g., 250 x g) for 2 minutes to facilitate cell aggregation at the bottom of the well.
- Incubate the plate in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Spheroid formation typically occurs within 24-72 hours. Monitor the formation and growth of spheroids daily using an inverted microscope.

## II. ATP-Red 1 Staining of 3D Spheroids

This protocol is adapted from 2D cell staining procedures for use with 3D spheroids.

Optimization of incubation times and concentrations may be necessary depending on the spheroid size, density, and cell type.

Materials:

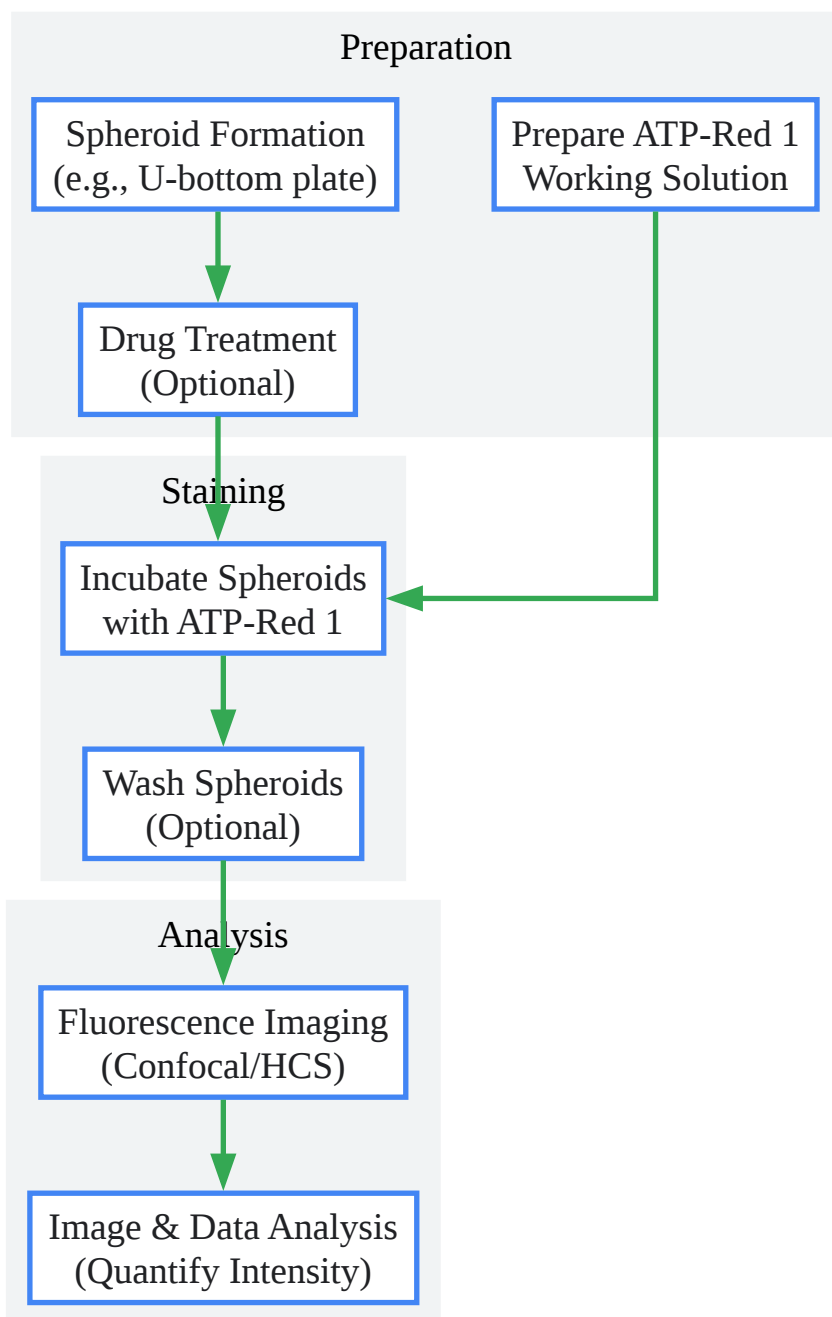
- **ATP-Red 1** probe
- DMSO for stock solution preparation
- Serum-free cell culture medium or PBS for working solution
- Spheroids cultured in 96-well plates
- Imaging-compatible plates (if the culture plate is not suitable for microscopy)

Protocol:

- Preparation of **ATP-Red 1** Stock Solution:
  - Briefly centrifuge the vial of **ATP-Red 1** to collect the solid at the bottom.
  - Prepare a 10 mM stock solution by dissolving the **ATP-Red 1** in high-quality, anhydrous DMSO.
  - Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
- Preparation of **ATP-Red 1** Working Solution:
  - On the day of the experiment, thaw an aliquot of the **ATP-Red 1** stock solution.
  - Dilute the stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or PBS. The optimal concentration should be determined empirically. Prepare this solution fresh and protect it from light.
- Staining of Spheroids:
  - For spheroids cultured in 96-well plates, carefully remove approximately half of the culture medium from each well without disturbing the spheroids.
  - Add an equal volume of the **ATP-Red 1** working solution to each well, resulting in the desired final concentration.

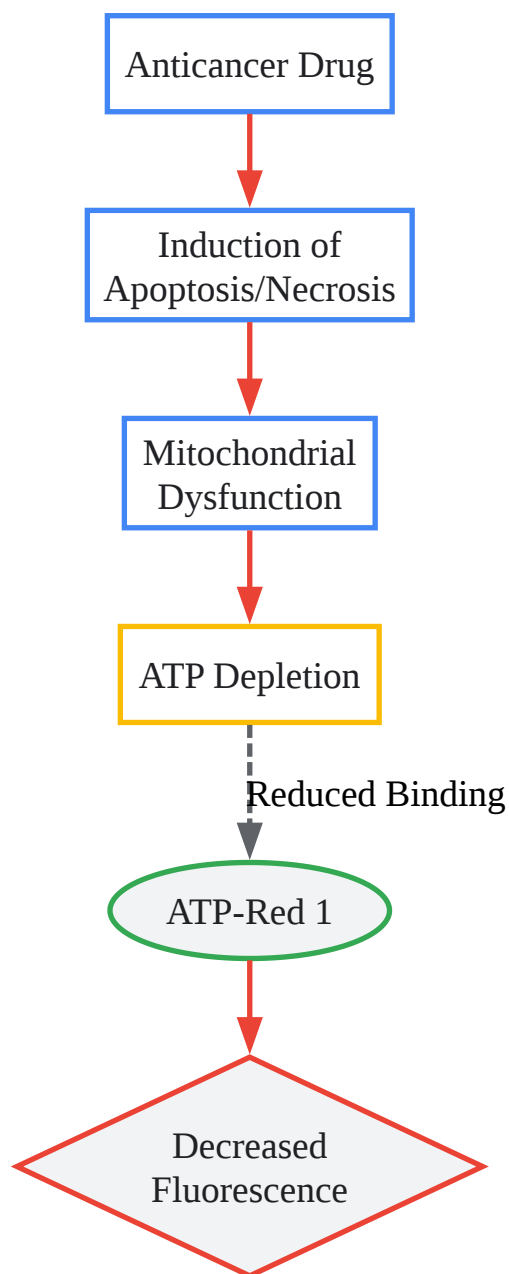
- Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary and should be determined based on spheroid size and density to allow for probe penetration.
- (Optional) After incubation, carefully remove the staining solution and wash the spheroids with pre-warmed PBS or culture medium. This can help to reduce background fluorescence.
- Imaging and Analysis:
  - Image the spheroids using a fluorescence microscope, confocal microscope, or high-content imaging system.
  - Use an excitation wavelength of approximately 510 nm and collect the emission at around 590 nm.
  - Acquire images from different focal planes (z-stacks) to analyze the fluorescence signal throughout the spheroid.
  - Analyze the fluorescence intensity to determine the relative intracellular ATP levels.

## Mandatory Visualizations



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Caption: Experimental workflow for **ATP-Red 1** staining in 3D spheroids.



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Caption: Simplified pathway of drug-induced ATP depletion detected by **ATP-Red 1**.

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